Dabuzalgron

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of II.

an alpha(1A/1L)-adrenoceptor partial agonist; structure in first source

See also: this compound Hydrochloride (active moiety of).

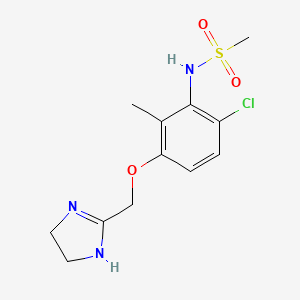

Structure

3D Structure

Propiedades

IUPAC Name |

N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O3S/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18/h3-4,16H,5-7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYWMEJSRSBQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176345 | |

| Record name | Dabuzalgron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219311-44-1 | |

| Record name | N-[6-Chloro-3-[(4,5-dihydro-1H-imidazol-2-yl)methoxy]-2-methylphenyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219311-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dabuzalgron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219311441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dabuzalgron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DABUZALGRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGX4GZ74WO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dabuzalgron: A Selective α-1A Adrenergic Receptor Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabuzalgron (Ro 115-1240) is a potent and selective partial agonist of the α-1A adrenergic receptor. Developed initially for the treatment of stress urinary incontinence, its selective pharmacological profile has garnered interest in other therapeutic areas, notably cardioprotection.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound's core pharmacology, focusing on its receptor selectivity, mechanism of action, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound and α-1A Adrenergic Receptor Selectivity

The α-1 adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are divided into three subtypes: α-1A, α-1B, and α-1D. These receptors are crucial in regulating smooth muscle contraction, particularly in the vasculature and the urinary tract. This compound was designed to selectively target the α-1A adrenergic receptor subtype. This selectivity is critical for achieving therapeutic effects while minimizing off-target effects, such as changes in blood pressure, which are often associated with less selective α-1 adrenergic agonists. Preclinical studies have demonstrated that this compound possesses a higher affinity for the α-1A adrenergic receptor compared to the α-1B and α-1D subtypes.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's binding affinity and functional potency at the human α-1 adrenergic receptor subtypes.

Table 1: this compound Binding Affinity (Ki) at Human α-1 Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| α-1A | Data not explicitly quantified in publicly available literature. Described as having "greater affinity" for α-1A. | |

| α-1B | Data not explicitly quantified in publicly available literature. | |

| α-1D | Data not explicitly quantified in publicly available literature. |

Table 2: this compound Functional Potency (EC50) and Efficacy at Human α-1 Adrenergic Receptor Subtypes

| Assay | Receptor Subtype | EC50 (µM) | Intrinsic Activity | Reference |

| ERK Phosphorylation | α-1A (in Neonatal Rat Ventricular Myocytes) | 4.8 | Partial Agonist |

Mechanism of Action and Signaling Pathways

As a selective α-1A adrenergic receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to its target receptor. The α-1A adrenergic receptor is primarily coupled to the Gq family of G proteins.

Gq-Mediated Signaling Pathway

Activation of the α-1A adrenergic receptor by this compound leads to the activation of the heterotrimeric Gq protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

ERK1/2 Activation Pathway

A significant downstream effect of α-1A adrenergic receptor activation is the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is implicated in the cytoprotective effects of this compound. The activation of ERK1/2 can be initiated through Gq-PLC-PKC dependent mechanisms, as well as other potential G-protein-mediated pathways.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the α-1 adrenergic receptor subtypes.

-

Objective: To quantify the affinity of this compound for α-1A, α-1B, and α-1D adrenergic receptors.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing human recombinant α-1A, α-1B, or α-1D adrenergic receptors.

-

Radioligand: [³H]-prazosin (a non-subtype-selective α-1 antagonist).

-

Non-specific binding control: Phentolamine (10 µM).

-

This compound stock solution and serial dilutions.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Methodology:

-

Reaction Setup: In a 96-well plate, combine cell membranes, a fixed concentration of [³H]-prazosin, and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-prazosin (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to elicit an increase in intracellular calcium, a key downstream event of α-1A adrenergic receptor activation.

-

Objective: To determine the potency (EC50) and efficacy of this compound in inducing intracellular calcium release.

-

Materials:

-

Cells stably expressing the human α-1A adrenergic receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound stock solution and serial dilutions.

-

Fluorescence plate reader with automated injection capabilities.

-

-

Methodology:

-

Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 30-60 minutes) at 37°C.

-

Baseline Measurement: Measure the baseline fluorescence of each well.

-

Compound Addition: Add varying concentrations of this compound to the wells using the plate reader's automated injector.

-

Fluorescence Monitoring: Immediately and continuously monitor the change in fluorescence over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the dose-response curve and calculate the EC50 value.

-

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the ERK1/2 signaling pathway in response to this compound.

-

Objective: To measure the potency (EC50) of this compound in inducing ERK1/2 phosphorylation.

-

Materials:

-

Relevant cell line (e.g., neonatal rat ventricular myocytes).

-

This compound stock solution and serial dilutions.

-

Cell lysis buffer.

-

Antibodies: primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2, and a secondary antibody conjugated to a detectable marker (e.g., HRP).

-

SDS-PAGE and Western blotting equipment.

-

Chemiluminescent substrate.

-

Imaging system for blot detection.

-

-

Methodology:

-

Cell Treatment: Treat cultured cells with varying concentrations of this compound for a specified time (e.g., 15 minutes).

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against p-ERK and total ERK. Subsequently, probe with the appropriate secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal. Plot the normalized data against the this compound concentration to determine the EC50.

-

Conclusion

This compound is a selective α-1A adrenergic receptor partial agonist with a pharmacological profile that makes it a valuable tool for studying α-1A adrenergic receptor function and a potential therapeutic agent. Its selectivity for the α-1A subtype, coupled with its partial agonism, may offer a favorable therapeutic window, particularly in applications where minimizing cardiovascular side effects is paramount. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other selective adrenergic receptor modulators. Further research to precisely quantify its binding and functional parameters across all α-1 adrenergic receptor subtypes will be crucial for a more complete understanding of its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional investigation of a putative calcium-binding site involved in the inhibition of inositol 1,4,5-trisphosphate receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding properties of alpha-1 adrenergic receptors in rat cerebral cortex: similarity to smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Dabuzalgron (Ro 115-1240): A Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabuzalgron (Ro 115-1240) is a synthetic organic compound that acts as a selective partial agonist for the α-1A adrenergic receptor. Initially investigated for the treatment of urinary incontinence, recent studies have highlighted its significant cardioprotective effects, particularly in the context of doxorubicin-induced cardiotoxicity. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties of this compound, along with detailed experimental protocols and signaling pathway diagrams to support further research and development.

Chemical Structure and Physicochemical Properties

This compound is chemically known as N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide[1][2]. Its structure comprises a substituted phenyl ring linked to a methanesulfonamide group and an imidazoline moiety via a methoxy bridge.

| Property | Value | Source |

| IUPAC Name | N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide | [1][2] |

| Synonyms | Ro 115-1240, R 450 | [1] |

| Chemical Formula | C12H16ClN3O3S | |

| Molecular Weight | 317.79 g/mol | |

| Canonical SMILES | CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2 | |

| InChIKey | FOYWMEJSRSBQGB-UHFFFAOYSA-N | |

| Solubility | Soluble in DMSO | MedChemExpress Product Data Sheet |

Pharmacological Properties

This compound is a selective α-1A adrenergic receptor partial agonist. This selectivity is crucial for its therapeutic potential, as it minimizes the side effects associated with the activation of other adrenergic receptor subtypes.

Binding Affinity

| Receptor Subtype | Ki (nM) - Representative Example |

| α-1A Adrenergic Receptor | < 1 |

| α-1B Adrenergic Receptor | > 100 |

| α-1D Adrenergic Receptor | > 100 |

| Note: The Ki values presented are for a representative selective α-1A agonist and are for illustrative purposes only, as specific values for this compound were not found in the search results. |

Functional Activity

This compound acts as a partial agonist at the α-1A adrenergic receptor. In studies involving neonatal rat ventricular myocytes, this compound treatment was shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK) in a dose-dependent manner, with a reported EC50 of 4.8 μM.

| Assay | Parameter | Value |

| ERK Phosphorylation | EC50 | 4.8 μM |

Signaling Pathway

Activation of the α-1A adrenergic receptor by this compound initiates a downstream signaling cascade primarily through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). A key downstream effector of this pathway is the activation of the ERK/MAPK cascade, which is implicated in the cardioprotective effects of this compound.

Caption: this compound-induced α-1A adrenergic receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of this compound for α-1 adrenergic receptor subtypes.

Caption: General workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the target α-1 adrenergic receptor subtype in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

-

Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin) and varying concentrations of this compound.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Detection: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Calculate the IC50 value, which is then used to determine the binding affinity (Ki) using the Cheng-Prusoff equation.

ERK Phosphorylation Assay (In Vitro)

This protocol describes a method to assess the functional activity of this compound by measuring ERK phosphorylation in cultured cells.

Methodology:

-

Cell Culture: Culture a suitable cell line, such as neonatal rat ventricular myocytes (NRVMs), in appropriate growth media.

-

Serum Starvation: Prior to treatment, serum-starve the cells for a defined period (e.g., 24 hours) to reduce basal ERK phosphorylation.

-

This compound Treatment: Treat the cells with varying concentrations of this compound for a specific duration (e.g., 15 minutes).

-

Cell Lysis: Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Western Blotting:

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Incubate with a suitable secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Detect the protein bands using an appropriate chemiluminescent substrate and imaging system.

-

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the level of ERK activation. Plot the normalized p-ERK levels against the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Doxorubicin-Induced Cardiotoxicity Mouse Model

This protocol outlines an in vivo model to evaluate the cardioprotective effects of this compound.

Caption: Experimental workflow for a doxorubicin-induced cardiotoxicity mouse model.

Methodology:

-

Animal Model: Use a suitable mouse strain, such as C57BL/6J.

-

Doxorubicin Administration: Induce cardiotoxicity by administering a single or multiple doses of doxorubicin via intraperitoneal injection.

-

This compound Treatment: Administer this compound, typically via oral gavage, starting before or concurrently with doxorubicin treatment and continuing for a specified duration.

-

Monitoring: Regularly monitor the animals for signs of toxicity, body weight changes, and cardiac function using non-invasive methods like echocardiography.

-

Endpoint Analysis: At the end of the study, euthanize the animals and collect heart tissues for further analysis, including:

-

Histology: To assess cardiac fibrosis and myocyte damage.

-

Immunohistochemistry: To measure markers of apoptosis and inflammation.

-

Gene Expression Analysis (e.g., qPCR or RNA-seq): To evaluate changes in genes related to cardiac function and stress responses.

-

Biochemical Assays: To measure markers of oxidative stress and cardiac injury.

-

Conclusion

This compound (Ro 115-1240) represents a promising pharmacological tool for investigating the role of the α-1A adrenergic receptor in various physiological and pathological processes. Its selectivity and cardioprotective properties warrant further investigation for potential therapeutic applications. The information and protocols provided in this guide are intended to facilitate future research into the chemical and biological characteristics of this intriguing molecule.

References

Preclinical Profile of Dabuzalgron: A Technical Guide for Urinary Incontinence Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Dabuzalgron (formerly Ro 115-1240), a selective α1A-adrenoceptor partial agonist investigated for the treatment of urinary incontinence. This document synthesizes key findings from in vitro and in vivo studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing core concepts through diagrams as mandated.

Core Efficacy and Mechanism of Action

This compound is a selective α1A/1L-adrenoceptor partial agonist.[1] Its therapeutic rationale for stress urinary incontinence (SUI) is based on its ability to increase urethral smooth muscle tension, thereby enhancing urethral closure and preventing involuntary urine leakage. Preclinical studies were designed to characterize its receptor binding profile, functional potency, and in vivo efficacy, with a particular focus on its uroselectivity—the ability to exert effects on the urethra at doses that do not significantly impact the cardiovascular system.

A pivotal preclinical study compared this compound to the full α1A/1L-adrenoceptor agonist amidephrine to highlight its partial agonist nature and improved safety profile.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical investigations of this compound.

Table 1: Receptor Binding Affinity of this compound

| Adrenoceptor Subtype | This compound Kᵢ (nM) |

| α1A | 1.0 |

| α1B | 25 |

| α1D | 10 |

Data extracted from radioligand binding studies.

Table 2: In Vitro Functional Potency of this compound

| Assay | This compound pEC₅₀ | This compound Intrinsic Activity (vs. Noradrenaline) |

| Human α1A-adrenoceptor | 7.4 | 0.6 |

| Human α1B-adrenoceptor | < 5.0 | Not Determined |

| Human α1D-adrenoceptor | 6.0 | 0.3 |

Data from in vitro functional assays using human recombinant α1-adrenoceptors.

Table 3: In Vivo Effects of this compound in Anesthetized Micropigs

| Compound | Dose (µg/kg, i.v.) | Change in Intraurethral Pressure (cm H₂O) | Change in Mean Arterial Pressure (mmHg) |

| This compound | 1 - 100 | Dose-dependent increase | Minimal effect |

| Amidephrine | 1 - 100 | Dose-dependent increase (approx. 3x this compound) | Dose-dependent increase |

Comparative in vivo data highlighting the uroselectivity of this compound.

Table 4: In Vivo Effects of this compound in Conscious Micropigs

| Compound | Dose (µg/kg/min, i.v. infusion) | Change in Urethral Tension | Effect on Blood Pressure and Heart Rate |

| This compound | 0.1 - 10 | Dose-dependent increase | No significant effect at doses causing maximal urethral tension |

| Amidephrine | 0.1 - 10 | Dose-dependent increase (approx. 3x this compound) | Dose-dependent increase in blood pressure and decrease in heart rate |

Data demonstrating the separation of urethral and cardiovascular effects of this compound in a conscious animal model.

Signaling Pathway and Experimental Workflows

To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound

References

In-Depth Technical Guide: Discovery and Synthesis of N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide (Dabuzalgron)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide, also known as Dabuzalgron (formerly R 450 and Ro 115-1240). This compound is a potent and selective α1A-adrenergic receptor agonist that has been investigated for its therapeutic potential, notably in demonstrating cardioprotective effects. This document details the mechanism of action, downstream signaling pathways, quantitative pharmacological data, and experimental protocols relevant to the study of this compound.

Discovery and Rationale

This compound was developed as a selective agonist for the α1A-adrenergic receptor. The rationale behind its development stems from the distinct physiological roles of the α1-adrenergic receptor subtypes (α1A, α1B, and α1D). While non-selective activation of α1-adrenergic receptors can lead to adverse cardiovascular effects such as hypertension, selective activation of the α1A subtype has been shown to mediate cardioprotective and other beneficial effects without significantly impacting blood pressure.[1] Initially explored for the treatment of urinary incontinence, preclinical studies have revealed its significant potential in mitigating doxorubicin-induced cardiotoxicity, highlighting a novel therapeutic avenue for this compound.[1][2][3][4]

Synthesis

The synthesis of N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide (this compound) is a multi-step process. While a specific, detailed, publicly available protocol for the exact commercial synthesis route is proprietary, the general synthetic strategy can be inferred from patents of structurally related compounds and general organic chemistry principles. A plausible synthetic workflow is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-chloro-6-methyl-3-nitrophenol

-

Starting Material: 2-chloro-6-methylphenol.

-

Procedure: To a solution of 2-chloro-6-methylphenol in a suitable solvent such as acetic acid, a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature (typically 0-5 °C).

-

Work-up: After the reaction is complete, the mixture is poured into ice water, and the precipitated product is filtered, washed with water until neutral, and dried.

Step 2: Synthesis of 3-amino-2-chloro-6-methylphenol

-

Starting Material: 2-chloro-6-methyl-3-nitrophenol.

-

Procedure: The nitro group is reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) in a solvent like ethanol.

-

Work-up: If using SnCl2/HCl, the reaction mixture is basified to precipitate the tin salts, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated.

Step 3: Synthesis of N-(6-chloro-3-hydroxy-2-methylphenyl)methanesulfonamide

-

Starting Material: 3-amino-2-chloro-6-methylphenol.

-

Procedure: The amino group is reacted with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane at a cool temperature.

-

Work-up: The reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried over a drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

Step 4: Synthesis of N-[6-chloro-3-(cyanomethoxy)-2-methylphenyl]methanesulfonamide

-

Starting Material: N-(6-chloro-3-hydroxy-2-methylphenyl)methanesulfonamide.

-

Procedure: The phenolic hydroxyl group is alkylated using chloroacetonitrile in the presence of a base like potassium carbonate in a solvent such as acetone or acetonitrile. The reaction is typically heated to reflux.

-

Work-up: The inorganic salts are filtered off, and the solvent is evaporated. The residue is purified, for instance, by column chromatography.

Step 5: Synthesis of N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide (this compound)

-

Starting Material: N-[6-chloro-3-(cyanomethoxy)-2-methylphenyl]methanesulfonamide.

-

Procedure: The nitrile is converted to an imidazoline ring. This is a key step and can be achieved by reacting the nitrile with ethylenediamine in the presence of a catalyst, such as a sulfur-containing compound (e.g., carbon disulfide or hydrogen sulfide) under pressure and heat. This is a variation of the Pinner reaction.

-

Work-up and Purification: The reaction mixture is cooled, and the product is isolated. Purification is typically performed by recrystallization or column chromatography to yield the final compound. The identity and purity of the final product are confirmed by analytical techniques such as NMR, mass spectrometry, and HPLC.

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist at the α1A-adrenergic receptor, which is a G protein-coupled receptor (GPCR). Upon binding, it initiates a downstream signaling cascade that is central to its pharmacological effects.

Signaling Pathway

The primary signaling pathway activated by this compound through the α1A-adrenergic receptor involves the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2. This activation is crucial for the observed cytoprotective effects. The sequence of events is as follows:

-

Receptor Binding: this compound binds to and activates the α1A-adrenergic receptor.

-

G-Protein Coupling: The activated receptor couples to Gq/11 G-proteins.

-

Downstream Effectors: This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

ERK Activation: The signaling cascade culminates in the phosphorylation and activation of ERK1/2.

-

Cardioprotection: Activated ERK1/2 is a key mediator of cellular processes that contribute to cardioprotection, including the regulation of genes involved in energy production and mitochondrial function.

Quantitative Pharmacological Data

The selectivity and potency of this compound have been characterized in various preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity

| Parameter | Value | Cell Line/Assay | Reference |

| EC50 for ERK Phosphorylation | 4.8 µM | Neonatal Rat Ventricular Myocytes |

Table 2: In Vivo Efficacy in a Doxorubicin-Induced Cardiotoxicity Mouse Model

| Dose | Administration | Outcome | Reference |

| 10 µg/kg | Twice daily oral gavage for 7 days | Prevented the decrease in cardiac contractile function. | |

| 1-100 µg/kg/day | Twice daily oral gavage for 7 days | No significant effect on blood pressure or heart rate in uninjured mice. |

Further studies are required to fully delineate the binding affinities (Ki) at all α1-adrenergic receptor subtypes and to establish a complete pharmacokinetic profile.

Experimental Protocols

Protocol 1: In Vivo Doxorubicin-Induced Cardiotoxicity Model

-

Animal Model: Wild-type and α1A-adrenergic receptor knockout (AKO) mice (e.g., C57Bl/6J background), 8-12 weeks old.

-

Induction of Cardiotoxicity: A single intraperitoneal (IP) injection of doxorubicin (20 mg/kg).

-

Treatment: this compound (10 µg/kg) or vehicle (water) is administered by oral gavage twice daily for 7 days, starting on the day of doxorubicin injection.

-

Endpoint Analysis:

-

Echocardiography: To assess cardiac function (e.g., fractional shortening, ejection fraction).

-

Histology: To evaluate cardiac fibrosis and cellular damage.

-

Gene Expression Analysis (qRT-PCR or RNA-seq): To measure changes in the expression of genes related to cardiac stress, mitochondrial function, and apoptosis.

-

Biochemical Assays: To quantify markers of oxidative stress and ATP content in heart tissue.

-

Protocol 2: In Vitro ERK1/2 Phosphorylation Assay

-

Cell Culture: Neonatal rat ventricular myocytes (NRVMs) are isolated and cultured.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified time (e.g., 15 minutes).

-

Cell Lysis: After treatment, cells are lysed to extract proteins.

-

Western Blotting:

-

Protein extracts are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.

-

-

Quantification: The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the level of ERK activation. The EC50 is determined by plotting the dose-response curve.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from the synthesis of this compound to its preclinical evaluation.

Conclusion

N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide (this compound) is a selective α1A-adrenergic receptor agonist with demonstrated cardioprotective properties in preclinical models. Its mechanism of action via the ERK1/2 signaling pathway presents a promising target for therapeutic intervention in conditions such as chemotherapy-induced cardiotoxicity. This guide provides a foundational understanding of its synthesis, mechanism, and pharmacological profile to aid researchers and drug development professionals in further investigation and potential clinical application.

References

- 1. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]

In Vitro Efficacy of Dabuzalgron in the Activation of the ERK1/2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabuzalgron is a selective agonist for the alpha-1A adrenergic receptor (α1A-AR)[1][2]. In vitro studies have been pivotal in elucidating its mechanism of action, particularly its role in activating the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway. This pathway is a critical component of cellular processes, including proliferation, differentiation, and survival. The activation of ERK1/2 by this compound is believed to be a key mechanism behind its observed cytoprotective effects, especially in the context of preventing cardiotoxicity[1][3]. This technical guide provides an in-depth overview of the in vitro studies investigating the effects of this compound on ERK1/2 activation, complete with quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on the effect of this compound on ERK1/2 activation in neonatal rat ventricular myocytes (NRVMs).

| Parameter | Value | Cell Type | Duration of Treatment | Source |

| EC50 for ERK1/2 Phosphorylation | 4.8 x 10⁻⁷ mol/L (480 nM) | Neonatal Rat Ventricular Myocytes (NRVMs) | 15 minutes | [1] |

| Fold Increase in pERK/ERK Ratio | ~1.5-fold | Neonatal Rat Ventricular Myocytes (NRVMs) | 15 minutes | |

| Comparative Agonist Concentration | 1 µmol/L Norepinephrine (with 1 µmol/L propranolol) | Neonatal Rat Ventricular Myocytes (NRVMs) | 15 minutes |

Signaling Pathway

This compound exerts its effects by binding to and activating the α1A-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade that results in the phosphorylation and activation of ERK1/2. The diagram below illustrates this proposed signaling pathway.

Caption: this compound-induced ERK1/2 signaling pathway.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments to assess this compound's effect on ERK1/2 activation.

Cell Culture and Treatment

-

Cell Line: Primary neonatal rat ventricular myocytes (NRVMs) are the recommended in vitro model system.

-

Culture Conditions: NRVMs are typically cultured in a suitable medium, such as a mix of Dulbecco's Modified Eagle Medium (DMEM) and Medium 199, supplemented with fetal bovine serum (FBS), horse serum, and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

-

On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in serum-free cell culture medium.

-

Starve the NRVMs in serum-free medium for a period of 4-24 hours prior to treatment to reduce basal ERK1/2 phosphorylation.

-

Aspirate the serum-free medium and add the medium containing the various concentrations of this compound.

-

Incubate the cells for the desired time period (e.g., 15 minutes for acute activation studies).

-

Western Blotting for ERK1/2 Phosphorylation

This is a standard technique to quantify the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to the total ERK1/2 protein.

-

Cell Lysis:

-

After treatment, place the cell culture plates on ice and aspirate the medium.

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins based on molecular weight.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C with gentle agitation.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again several times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2.

-

Quantify the band intensities using densitometry software. The level of ERK1/2 activation is expressed as the ratio of p-ERK1/2 to total ERK1/2.

-

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro experiment designed to measure this compound-induced ERK1/2 activation.

Caption: Workflow for assessing ERK1/2 activation.

Conclusion

In vitro studies have provided compelling evidence that this compound activates the ERK1/2 signaling pathway through the α1A-adrenergic receptor in a dose-dependent manner. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on this compound and related compounds. The established link between this compound, α1A-AR, and ERK1/2 activation underscores a potentially significant mechanism for its therapeutic effects and warrants further investigation.

References

Dabuzalgron (Ro 115-1240): A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Dabuzalgron (Ro 115-1240), a selective α-1A adrenergic receptor agonist. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource on its chemical properties, mechanism of action, and experimental data.

Chemical Identity

IUPAC Name: N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide[1]

Synonyms: A comprehensive list of synonyms for this compound is provided in the table below.

| Synonym Type | Synonym |

| Code Name | Ro 115-1240[1][2] |

| Ro-115-1240[1][3] | |

| Ro-1151240190 | |

| R 450 | |

| CAS Registry Number | 219311-44-1 |

| Other Names | dabuzalgronum |

| LGX4GZ74WO | |

| CHEBI:142452 | |

| DTXSID50176345 | |

| CHEMBL257978 |

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacological activity of this compound.

Table 1: In Vitro Activity

| Parameter | Value | Cell Line | Assay |

| EC50 of ERK Phosphorylation | 4.8 μM | Neonatal rat ventricular myocytes (NRVMs) | Western Blot Analysis |

Table 2: In Vivo Studies in a Doxorubicin-Induced Cardiotoxicity Mouse Model

| Parameter | Dosage and Administration | Animal Model | Key Findings |

| Cardioprotection | 10 μg/kg, oral gavage, twice daily for 7 days | C57Bl6J wild-type mice | Preserved contractile function and reduced fibrosis after Doxorubicin administration. |

| Mitochondrial Function | 10 μg/kg, oral gavage, twice daily for 7 days | C57Bl6J wild-type mice | Protected against the reduction in transcripts related to mitochondrial function, up-regulated PGC1α, preserved ATP content, and reduced oxidative stress. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, primarily from Beak J, et al. JACC Basic Transl Sci. 2017.

Animal Studies

-

Animal Model: Male C57Bl6J wild-type (WT) or α1A-AR knockout (AKO) mice (8-12 weeks old).

-

Doxorubicin Administration: A single intraperitoneal injection of Doxorubicin (20 mg/kg).

-

This compound Administration: Oral gavage with this compound (10 μg/kg) or vehicle (water) twice daily for 7 days, starting after the Doxorubicin injection.

-

Echocardiography: Performed on awake, loosely restrained mice to assess cardiac function. The investigator reading the echocardiograms was blinded to the treatment groups.

-

Tissue Collection: Hearts were harvested, weighed, and either fixed in formalin for histological analysis or snap-frozen in liquid nitrogen for molecular and biochemical assays.

Cell Culture and In Vitro Assays

-

Cell Line: Neonatal rat ventricular myocytes (NRVMs) were used for in vitro experiments.

-

Cell Treatment: NRVMs were treated with Doxorubicin (DOX) with or without co-treatment with this compound (10 μM) for 4 hours.

-

Apoptosis and Necrosis Assay: Cell death was assessed by Annexin V and propidium iodide staining followed by flow cytometry.

-

Mitochondrial Membrane Potential Assay: The effect of this compound on mitochondrial membrane potential in the presence of Doxorubicin was evaluated.

Western Blot Analysis

-

Cell Lysis: Neonatal rat ventricular myocytes (NRVMs) were treated with varying concentrations of this compound (0.1 μM, 1 μM, 10 μM, and 100 μM) for 15 minutes.

-

Protein Quantification: Protein concentration in the cell lysates was determined using a standard protein assay.

-

Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and the signal was detected using an enhanced chemiluminescence (ECL) system.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed signaling pathway of this compound in cardioprotection.

Caption: General experimental workflow for evaluating this compound's effects.

References

The Cardioprotective Role of Alpha-1A Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sympathetic nervous system, a critical regulator of cardiovascular function, exerts its effects through adrenergic receptors. While the detrimental impact of chronic β-adrenergic receptor activation in heart failure is well-established, emerging evidence highlights a distinct, protective role for the alpha-1 adrenergic receptor (α1-AR) family, particularly the α1A-adrenergic receptor (α1A-AR) subtype.[1][2][3][4] Activation of α1A-ARs has been shown to induce physiological hypertrophy, enhance cardiac contractility, protect against ischemic injury, and prevent cardiomyocyte death, suggesting its potential as a novel therapeutic target for cardiovascular diseases. This technical guide provides an in-depth overview of the signaling pathways, experimental evidence, and methodologies central to understanding the cardioprotective functions of α1A-ARs.

Core Signaling Pathways in α1A-AR-Mediated Cardioprotection

Activation of α1A-ARs in cardiomyocytes initiates a cascade of intracellular signaling events that contribute to its cardioprotective effects. These pathways are complex and interconnected, involving canonical G-protein coupled receptor signaling as well as novel intracellular localization and downstream effectors.

Gq-PLC-PKC Signaling Axis

The α1A-AR is a G-protein coupled receptor that primarily signals through the Gαq subunit. This canonical pathway involves the activation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC) isoforms. Notably, specific PKC isoforms, such as PKCδ and PKCε, have been implicated in the cardioprotective effects of α1A-AR activation, including mediating glucose uptake and influencing downstream signaling to STAT3.

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway

A critical downstream effector of α1A-AR signaling is the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. Activation of ERK1/2 is essential for the anti-apoptotic and cytoprotective effects of α1A-AR stimulation. This pathway is thought to be activated downstream of Gq and PKC. The α1A-AR-mediated activation of ERK1/2 has been shown to be a key survival signal in cardiomyocytes, protecting them from various stressors, including doxorubicin-induced toxicity. Interestingly, evidence suggests that α1A-ARs located in the nuclear membrane can initiate "inside-out" signaling, leading to the activation of ERK in specific cellular compartments like caveolae.

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

Recent studies have identified a novel link between α1A-AR and the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a known cardioprotective signaling molecule. The α1A-AR appears to regulate STAT3 phosphorylation through distinct PKC isoforms. PKCε is implicated in the phosphorylation of STAT3 at Ser-727 via the ERK pathway, while PKCδ is involved in the phosphorylation of Tyr-705 through a SRC/JAK2-dependent mechanism. This dual regulation of STAT3 activation highlights a sophisticated mechanism by which α1A-ARs can fine-tune cellular responses to promote cardiomyocyte survival and adaptation.

Regulation of Mitochondrial Function and Metabolism

The cardioprotective effects of α1A-ARs are also linked to the regulation of mitochondrial function and cellular metabolism. Activation of α1A-ARs has been shown to enhance mitochondrial electron transport chain (ETC) activity, particularly complexes I, III, and IV. Furthermore, α1A-AR signaling promotes glucose uptake in cardiomyocytes by facilitating the translocation of glucose transporters GLUT1 and GLUT4 to the plasma membrane in a PKCδ-dependent manner. This metabolic reprogramming is crucial for providing the necessary energy for cardiomyocyte survival and function, especially under ischemic conditions.

Experimental Evidence for Cardioprotection

The cardioprotective role of α1A-ARs is supported by a substantial body of evidence from in vitro, ex vivo, and in vivo studies utilizing pharmacological tools and genetic models.

Pharmacological Studies with Selective Agonists

The selective α1A-AR agonist A61603 has been instrumental in elucidating the receptor's function. Studies have shown that A61603 protects cardiomyocytes from doxorubicin-induced apoptosis and that low, non-pressor doses of A61603 can prevent doxorubicin-induced cardiomyopathy in mice, improving survival and cardiac function. These protective effects were absent in α1A-AR knockout mice, confirming the specificity of the agonist. Another selective α1A-AR agonist, dabuzalgron, has also demonstrated protective effects against doxorubicin cardiotoxicity, likely through the preservation of mitochondrial function.

Genetic Models: Knockout and Transgenic Studies

Genetically modified mouse models have provided invaluable insights into the physiological and pathophysiological roles of α1A-ARs. Mice with a global knockout of the α1A-AR exhibit increased mortality and worse cardiac function following myocardial infarction. Conversely, transgenic mice overexpressing the α1A-AR in the heart are protected against ischemic injury. Studies using double knockout mice lacking both α1A and α1B-ARs have revealed that these receptors are required for normal myocardial contraction and adaptive responses to stress.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the cardioprotective effects of α1A-AR activation.

Table 1: Effects of α1A-AR Activation on Myocardial Infarct Size and Cardiac Function

| Experimental Model | Intervention | Outcome Measure | Result | Reference |

| Mouse model of myocardial infarction | Cardiomyocyte-specific α1A-AR deletion | Mortality at 7 days post-MI | ~70% mortality in knockout vs. minimal in control | |

| Mouse model of doxorubicin cardiotoxicity | A61603 (10 ng/kg/d) | Survival | Increased survival in treated mice | |

| Mouse model of doxorubicin cardiotoxicity | A61603 (10 ng/kg/d) | Fractional Shortening | Improved in treated mice | |

| Transgenic mice with α1A-AR overexpression | Ischemia/Reperfusion | Infarct Size | Blunted myocardial ischemic injury | |

| Langendorff-perfused rat heart | Norepinephrine preconditioning | Recovery of Developed Pressure | 89.1 ± 1.4% of equilibration DP |

Table 2: Effects of α1A-AR Activation on Mitochondrial Function

| Experimental System | Intervention | Outcome Measure | Result | Reference |

| Isolated mouse cardiac mitochondria | A61603 treatment | ETC Complex I activity | Increased by 27 ± 3% | |

| Isolated mouse cardiac mitochondria | A61603 treatment | ETC Complex III activity | Increased by 61 ± 6% | |

| Isolated mouse cardiac mitochondria | A61603 treatment | ETC Complex IV activity | Increased by 70 ± 6% | |

| α1A-AR knockout mouse heart | Genetic deletion | Fatty acid-dependent respiration | Deficits observed |

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in studying α1A-AR function. Below are outlines of key methodologies commonly employed in this field.

Langendorff Isolated Heart Perfusion for Ischemia-Reperfusion Studies

This ex vivo model allows for the study of cardiac function independent of systemic influences.

-

Animal Preparation: Mice are anesthetized, and hearts are rapidly excised.

-

Cannulation and Perfusion: The aorta is cannulated, and the heart is perfused in a retrograde manner with Krebs-Henseleit buffer at a constant pressure.

-

Ischemia-Reperfusion Protocol: After an equilibration period, global ischemia is induced by stopping the perfusion for a defined period (e.g., 25-45 minutes), followed by reperfusion.

-

Functional Assessment: Left ventricular developed pressure, +dP/dt, and -dP/dt are continuously monitored to assess cardiac function.

Western Blot Analysis of ERK1/2 Phosphorylation

This technique is used to quantify the activation of the ERK1/2 signaling pathway.

-

Sample Preparation: Cardiomyocytes or heart tissue are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2, followed by a horseradish peroxidase-conjugated secondary antibody.

-

Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the bands are quantified. The membrane is then stripped and re-probed with an antibody for total ERK1/2 for normalization.

Measurement of Myocardial Infarct Size

Triphenyltetrazolium chloride (TTC) staining is a standard method to delineate viable and infarcted myocardium.

-

Heart Sectioning: Following ischemia-reperfusion, the heart is excised and sliced into uniform sections.

-

TTC Incubation: The heart slices are incubated in a TTC solution (e.g., 1%) at 37°C. Viable tissue, with intact dehydrogenase activity, reduces TTC to a red formazan precipitate, while infarcted tissue remains pale.

-

Image Analysis: The slices are photographed, and the areas of infarcted (pale) and viable (red) tissue are quantified using image analysis software to calculate the infarct size as a percentage of the total ventricular area or area at risk.

Conclusion

The α1A-adrenergic receptor has emerged as a significant player in endogenous cardioprotective mechanisms. Its activation triggers a multifaceted signaling network involving the Gq-PLC-PKC, ERK1/2, and STAT3 pathways, ultimately leading to enhanced cardiomyocyte survival, improved mitochondrial function, and beneficial metabolic reprogramming. The consistent findings from pharmacological and genetic studies underscore the potential of targeting the α1A-AR for the development of novel therapies for ischemic heart disease and heart failure. Further research focusing on the intricate details of its signaling pathways and the development of highly selective agonists will be crucial in translating these promising preclinical findings into clinical applications.

References

- 1. Langendorff-Free Isolation and Propagation of Adult Mouse Cardiomyocytes | Springer Nature Experiments [experiments.springernature.com]

- 2. Isolation of Adult Mouse Cardiomyocytes Using Langendorff Perfusion Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolated mouse heart preparation (Langendorff model) [bio-protocol.org]

- 4. Quantification of Neurovascular Protection Following Repetitive Hypoxic Preconditioning and Transient Middle Cerebral Artery Occlusion in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Initial Safety and Toxicology Profile of Dabuzalgron: A Technical Review

Disclaimer: This document summarizes publicly available initial safety and toxicology data for Dabuzalgron (formerly Ro 115-1240). Comprehensive preclinical toxicology reports, including studies on genotoxicity, carcinogenicity, and reproductive toxicity, are not fully available in the public domain and are typically proprietary to the developing pharmaceutical company. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an orally active, selective agonist for the alpha-1A adrenergic receptor (α1A-AR). Originally developed by Roche for the treatment of stress urinary incontinence, it demonstrated a favorable safety profile in early-stage clinical trials.[1][2] Although its development for this indication was halted due to insufficient efficacy, this compound is now being investigated for its cardioprotective properties, particularly in the context of chemotherapy-induced cardiotoxicity.[1][3][4] This review consolidates the available safety and toxicology data from published preclinical and clinical studies to provide a technical overview for research and development purposes.

Non-Clinical Safety and Toxicology

Detailed regulatory preclinical toxicology studies are not publicly available. However, published research on its cardioprotective effects provides some insights into its safety profile in animal models.

In Vivo Studies in Murine Models

Recent research has focused on this compound's ability to mitigate doxorubicin (DOX)-induced cardiotoxicity in mice. These studies provide the most detailed publicly accessible in vivo safety and efficacy data.

Table 1: Summary of In Vivo Murine Study Data for this compound

| Parameter | Vehicle Control | This compound Only | Doxorubicin (DOX) Only | DOX + this compound | Species/Model | Source |

| Dosage | Water (gavage) | 10 µg/kg (twice daily, gavage) | 20 mg/kg (single IP injection) | 20 mg/kg DOX (IP) + 10 µg/kg this compound (twice daily, gavage) | Wild-Type (WT) and α1A-AR Knockout (AKO) Mice | |

| Body Weight Change | No significant change | No significant change | 10-15% loss | 10-15% loss | WT Mice | |

| Survival Rate (WT Mice) | Not reported | Not reported | 78% | 86% (p=NS vs. DOX only) | WT Mice | |

| Survival Rate (AKO Mice) | Not reported | Not reported | 38% | Unaffected by this compound | AKO Mice | |

| Blood Pressure | No significant change reported | No significant changes | Not reported | Not reported | Mice | |

| Cardiac Function | Normal | Normal | Impaired | Preserved contractile function | WT Mice |

Experimental Protocol: Doxorubicin-Induced Cardiotoxicity Mouse Model

The following protocol was utilized in the key in vivo study assessing this compound's cardioprotective effects:

-

Animal Model: 8- to 12-week-old male C57Bl6/J wild-type (WT) and α1A-AR knockout (AKO) mice were used.

-

Doxorubicin Administration: A single intraperitoneal (IP) injection of doxorubicin at a dose of 20 mg/kg was administered to induce cardiotoxicity.

-

This compound Treatment: this compound was administered via oral gavage at a dose of 10 µg/kg twice daily for 7 consecutive days, starting on the same day as the doxorubicin injection. Control groups received water via oral gavage.

-

Monitoring and Endpoints:

-

Animal body weight was monitored throughout the study.

-

Survival was assessed over the 7-day treatment period.

-

At the end of the study, hearts were harvested for analysis of heart weight, cardiac function (e.g., echocardiography), ATP content, and gene expression (RNAseq).

-

Clinical Safety and Tolerability

This compound was evaluated in Phase 1 and Phase 2 clinical trials for stress urinary incontinence.

Human Clinical Trials

The compound was reported to be well-tolerated in a total of 1,223 women across a Phase 1 trial, two Phase 2 randomized multicenter trials (Roche NN16378 and NN16691), and a subsequent open-label study (Roche NN16586).

Table 2: Summary of Clinical Trial Safety Information

| Trial Phase | Population | Key Safety Findings | Source |

| Phase 1 & 2 | 1,223 women with stress urinary incontinence | Well-tolerated; No significant changes in blood pressure at the doses studied. |

A key finding from these trials was the lack of significant impact on blood pressure, which suggests that the doses used did not cause systemic vascular effects. Development was discontinued due to a lack of clinical efficacy for urinary incontinence, not due to safety concerns.

Mechanism of Action and Signaling Pathways

This compound is a selective agonist of the α1A-adrenergic receptor. Its cardioprotective effects are believed to be mediated through the activation of this receptor on cardiomyocytes, leading to the preservation of mitochondrial function.

Cardioprotective Signaling Pathway

Activation of the α1A-AR by this compound initiates a signaling cascade that involves the activation of ERK1/2. This pathway is thought to up-regulate PGC1α, a key regulator of mitochondrial biogenesis and function. This ultimately leads to preserved ATP content and reduced oxidative stress in cardiomyocytes exposed to toxins like doxorubicin.

Caption: this compound's cardioprotective signaling pathway.

Experimental Workflow for In Vivo Cardiotoxicity Study

The workflow for the key animal study involved several stages, from animal selection and treatment to endpoint analysis.

Caption: Workflow of the in vivo doxorubicin cardiotoxicity study.

Conclusion

The publicly available data suggests that this compound has a favorable safety profile, particularly concerning cardiovascular parameters like blood pressure, at clinically tested doses. Its tolerability in over 1,200 human subjects supports its potential for repurposing. However, a comprehensive assessment of its toxicology is limited by the lack of public access to formal preclinical safety studies, including long-term toxicity, genotoxicity, and reproductive toxicity data. Researchers and developers should consider these data gaps when planning future non-clinical and clinical investigations.

References

- 1. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Adrenergic Receptors in Metabolic Therapies for Heart Failure [mdpi.com]

- 4. journals.physiology.org [journals.physiology.org]

Dabuzalgron's Cardioprotective Mechanism: Enhancing PGC1α and ATP in Cardiac Tissue

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide delves into the molecular mechanism of Dabuzalgron, a selective α1A-adrenergic receptor (α1A-AR) agonist, focusing on its significant impact on peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α) and adenosine triphosphate (ATP) content in cardiac tissue. The findings presented herein are primarily derived from a pivotal study investigating this compound's potential to mitigate doxorubicin-induced cardiotoxicity.

Executive Summary

Mitochondrial dysfunction is a cornerstone in the pathophysiology of various cardiovascular diseases, including drug-induced cardiotoxicity.[1] this compound, an oral selective α1A-AR agonist, has demonstrated significant cardioprotective effects by preserving mitochondrial function.[2][3] This guide provides a comprehensive overview of the preclinical evidence supporting this compound's mechanism of action, with a specific focus on its ability to upregulate PGC1α, a master regulator of mitochondrial biogenesis, and subsequently restore cellular energy levels in the form of ATP within cardiac tissue.[2][4] The data and experimental protocols summarized below offer valuable insights for researchers and professionals in the field of cardiovascular drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study where mice were treated with doxorubicin (DOX), a chemotherapeutic agent known for its cardiotoxicity, with or without co-administration of this compound.

Table 2.1: Effect of this compound on PGC1α Protein Abundance in Cardiac Tissue

| Treatment Group | PGC1α Abundance (Normalized to Control) | Key Finding |

| Vehicle Control | Baseline | - |

| Doxorubicin (DOX) | Decreased | Doxorubicin significantly reduces PGC1α levels in cardiac tissue. |

| DOX + this compound | Increased (compared to DOX alone) | This compound treatment leads to an upregulation of PGC1α abundance in the hearts of mice treated with doxorubicin. |

| This compound alone | Increased (compared to Vehicle) | This compound also increases PGC1α abundance in the absence of doxorubicin-induced injury. |

Table 2.2: Effect of this compound on ATP Content in Cardiac Tissue

| Treatment Group | ATP Content (% of Untreated Hearts) | Key Finding |

| Untreated | 100% | Baseline ATP level. |

| Doxorubicin (DOX) | 77 ± 7% | Doxorubicin treatment causes a 23 ± 7% decrease in myocardial ATP content. |

| DOX + this compound | Restored to near baseline | Co-administration of this compound restores the ATP content in the hearts of doxorubicin-treated mice. |

| This compound alone | No significant change | This compound does not affect ATP content in uninjured hearts. |

Signaling Pathway and Experimental Workflow

The cardioprotective effects of this compound are believed to be mediated through the activation of the α1A-adrenergic receptor, leading to the downstream activation of the ERK1/2 signaling pathway, which in turn upregulates PGC1α.

The experimental workflow to determine the effects of this compound on PGC1α and ATP content in a doxorubicin-induced cardiotoxicity model is outlined below.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described in the primary research.

Animal Model and Treatment

-

Animal Model: Wild-type mice are used for this in vivo model.

-

Doxorubicin Administration: A single intraperitoneal (IP) injection of doxorubicin (20 mg/kg) is administered to induce cardiotoxicity.

-

This compound Treatment: this compound (10 μg/kg) or a vehicle control is administered by oral gavage twice daily for 7 days following the doxorubicin injection.

Western Blotting for PGC1α

-

Tissue Lysis: Frozen cardiac tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for PGC1α overnight at 4°C.

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: The bands are quantified using densitometry, and PGC1α levels are normalized to a loading control protein (e.g., GAPDH).

ATP Content Assay

-

Sample Preparation: Freshly harvested heart homogenates are used for the ATP assay.

-

Assay Principle: The ATP content is measured using a bioluminescence assay, which is based on the ATP-dependent luciferin-luciferase reaction. The emitted light is proportional to the ATP concentration.

-

Procedure:

-

Aliquots of the heart homogenates are added to a reaction mixture containing luciferase and D-luciferin.

-

The luminescence is measured using a luminometer.

-

-

Quantification: A standard curve is generated using known concentrations of ATP to determine the ATP concentration in the tissue samples. The results are typically expressed as a percentage of the ATP content in untreated control hearts.

Conclusion

The available data strongly suggest that this compound exerts a cardioprotective effect in the context of doxorubicin-induced cardiotoxicity by activating a pro-survival signaling pathway that involves the upregulation of PGC1α and the subsequent restoration of myocardial ATP content. These findings highlight the therapeutic potential of selective α1A-AR agonists in conditions characterized by mitochondrial dysfunction and energy depletion in the heart. Further investigation into this mechanism could pave the way for novel treatment strategies for various forms of heart failure.

References

- 1. Drug-induced mitochondrial dysfunction and cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Cellular Pathways Modulated by Dabuzalgron Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabuzalgron, a selective α1A-adrenergic receptor (α1A-AR) agonist, has demonstrated significant potential in modulating cellular pathways, particularly in the context of cardioprotection. Initially investigated for stress urinary incontinence, its mechanism of action has garnered interest for its therapeutic effects in cardiac muscle. This technical guide provides a comprehensive overview of the cellular signaling cascades activated by this compound, focusing on its interaction with the α1A-AR and the subsequent downstream effects on the ERK1/2 signaling pathway and mitochondrial function. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the modulated pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a potent and selective agonist for the α1A-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in various tissues, including the heart.[1][2] While initially explored for other indications, preclinical studies have highlighted its significant cardioprotective effects, particularly in models of doxorubicin-induced cardiotoxicity.[1] The primary mechanism underlying these effects is the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a critical signaling cascade involved in cell survival and proliferation. This guide will delve into the molecular mechanisms of this compound, providing a technical resource for the scientific community.

Core Signaling Pathway: α1A-Adrenergic Receptor Activation

The principal molecular target of this compound is the α1A-adrenergic receptor. As a member of the α1-AR family, the α1A subtype is known to couple to the Gq/11 family of G-proteins, initiating a canonical signaling cascade that involves the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). While this is the generalized pathway for α1-ARs, the cardioprotective effects of this compound are primarily attributed to the activation of the ERK1/2 pathway.

This compound-Mediated ERK1/2 Activation

A key cellular response to this compound treatment is the robust phosphorylation and activation of ERK1/2.[1] This activation is a central node in the signaling network that mediates the compound's beneficial effects on cardiomyocyte survival and function. The activation of ERK1/2 by this compound has been demonstrated to be dose-dependent in neonatal rat ventricular myocytes (NRVMs).[1]

Downstream Cellular Effects

The activation of the α1A-AR/ERK1/2 axis by this compound leads to a cascade of downstream events that collectively contribute to its cardioprotective phenotype.

Preservation of Mitochondrial Function

A critical consequence of this compound treatment is the preservation of mitochondrial function, particularly under conditions of cellular stress. This is evidenced by the restoration of ATP synthesis in cardiomyocytes treated with doxorubicin. The maintenance of mitochondrial integrity is crucial for cell survival and normal physiological function.

Regulation of Gene Expression

This compound modulates the expression of genes involved in energy production and mitochondrial biogenesis. RNA sequencing analysis has revealed that this compound treatment can normalize the expression of gene sets related to mitochondrial function that are otherwise downregulated by cardiotoxic agents. A key transcriptional regulator implicated in this process is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), which is upregulated following this compound administration.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's activity.

| Parameter | Value | Assay System | Reference |

| EC50 for ERK1/2 Phosphorylation | 4.8 x 10⁻⁷ M | Neonatal Rat Ventricular Myocytes (NRVMs) | |

| Binding Affinity (Ki) for α1A-AR | Data not available in the searched literature. Described as having "excellent α1A selectivity". | - | - |

Note: While the Gq/11-PLC pathway is the canonical signaling route for α1-ARs, specific quantitative data (e.g., EC50 for IP3 production or calcium mobilization) for this compound are not available in the reviewed literature.

Key Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

In Vivo Model of Doxorubicin-Induced Cardiotoxicity

-

Animal Model: Wild-type and α1A-AR knockout mice.

-